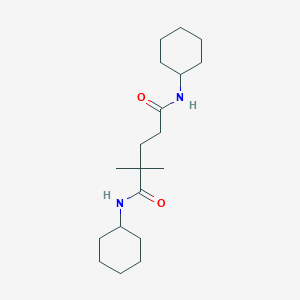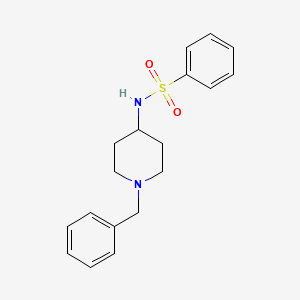
N,N'-dicyclohexyl-2,2-dimethylpentanediamide
Overview
Description
N,N’-dicyclohexyl-2,2-dimethylpentanediamide is a chemical compound known for its versatile applications in organic synthesis. It is often used as a coupling agent in peptide synthesis and other organic reactions due to its ability to facilitate the formation of amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylamine and Cyclohexyl Isocyanide Coupling: This method involves the coupling of cyclohexylamine and cyclohexyl isocyanide in the presence of palladium acetate, iodine, and oxygen.
Cyclohexyl Isocyanate Condensation: Two molecules of cyclohexyl isocyanate are condensed in the presence of a catalyst such as (MeNCH2CH2)3N, resulting in a 92% yield.
Cyclohexylamine and Carbon Disulfide Condensation: Cyclohexylamine reacts with carbon disulfide to form dicyclohexyl thiourea, which is then treated with mercuric oxide to produce N,N’-dicyclohexyl-2,2-dimethylpentanediamide.
Industrial Production Methods
Industrial production methods typically involve large-scale synthesis using the aforementioned routes, optimized for higher yields and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclohexyl-2,2-dimethylpentanediamide primarily undergoes condensation reactions, particularly in the formation of amide bonds. It is also involved in esterification reactions with carboxylic acids and alcohols .
Common Reagents and Conditions
Condensation Reactions: Commonly used reagents include cyclohexylamine, cyclohexyl isocyanide, and carbon disulfide.
Esterification Reactions: In esterification, N,N’-dicyclohexyl-2,2-dimethylpentanediamide acts as a condensation agent, facilitating the reaction between carboxylic acids and alcohols at room temperature.
Major Products
The major products formed from these reactions include amides and esters, depending on the specific reactants and conditions used.
Scientific Research Applications
N,N’-dicyclohexyl-2,2-dimethylpentanediamide is widely used in various fields of scientific research:
Mechanism of Action
N,N’-dicyclohexyl-2,2-dimethylpentanediamide functions as a coupling agent by activating carboxyl groups for direct reaction with primary amines, forming amide bonds. This process involves the formation of an O-acylisourea intermediate, which is then aminolyzed to produce the desired amide . The compound’s ability to function under mild reaction conditions makes it valuable for synthesizing complex molecules without causing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
N,N-dicyclohexylmethylamine: Used as a reagent in the preparation of phenethylamines and as a catalyst in various organic reactions.
N,N’-dicyclohexylurea: Often formed as a byproduct in reactions involving N,N’-dicyclohexyl-2,2-dimethylpentanediamide.
Uniqueness
N,N’-dicyclohexyl-2,2-dimethylpentanediamide is unique due to its high efficiency in facilitating amide bond formation and its ability to function under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where preserving the integrity of sensitive molecules is crucial .
Properties
IUPAC Name |
N,N'-dicyclohexyl-2,2-dimethylpentanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-19(2,18(23)21-16-11-7-4-8-12-16)14-13-17(22)20-15-9-5-3-6-10-15/h15-16H,3-14H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUKDUMNOBZTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC1CCCCC1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3484538.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine](/img/structure/B3484554.png)
![isopropyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B3484570.png)
![N-[(Z)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide](/img/structure/B3484581.png)
![4-({[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B3484584.png)

![2-(2,6-dibromo-4-methylphenoxy)-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]acetamide](/img/structure/B3484601.png)


![5-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)isophthalic acid](/img/structure/B3484625.png)
![(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3484627.png)

![(4Z)-4-[(2-ethoxyphenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B3484640.png)
![(5Z)-5-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3484641.png)
